![molecular formula C16H11N3O3 B2720627 4-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid CAS No. 333424-18-3](/img/structure/B2720627.png)
4-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as benzamides, has been reported through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Scientific Research Applications
- PABA serves as a substrate for the synthesis of folic acid (vitamin B9) in various bacterial species, yeasts, and plants. Folic acid is essential for DNA synthesis, cell division, and amino acid metabolism. PABA’s involvement in this pathway makes it crucial for microbial growth and virulence .
- Notably, these derivatives show antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), moderate antimycobacterial activity, and potent antifungal properties .
- These findings suggest that PABA derivatives could be explored further for potential anticancer therapies .
- Understanding PABA’s role in coenzyme Q biosynthesis may have implications for mitochondrial health and related diseases .
- Novel PABA analogs have been investigated for their inhibitory effects on enzymes. For example:
- PABA derivatives have been explored for adsorption properties. For instance:
Folate Metabolism and Synthesis
Antimicrobial Properties
Cytotoxicity and Cancer Research
Coenzyme Q Precursor
Enzyme Inhibition Studies
Adsorption Studies
Safety And Hazards
properties
IUPAC Name |
4-[[(Z)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c17-9-13(8-11-2-1-7-18-10-11)15(20)19-14-5-3-12(4-6-14)16(21)22/h1-8,10H,(H,19,20)(H,21,22)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWBKVXIHISDAT-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Cyano-3-(pyridin-3-yl)prop-2-enamido]benzoic acid |
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